molecular formula C11H14O2S B1449166 1-(3-Ethoxyphenyl)-2-(methylsulfanyl)ethan-1-one CAS No. 1516367-48-8

1-(3-Ethoxyphenyl)-2-(methylsulfanyl)ethan-1-one

Cat. No. B1449166
M. Wt: 210.29 g/mol
InChI Key: MJJMXOBOSDTJGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Ethoxyphenyl)-2-(methylsulfanyl)ethan-1-one, also known as 1-ethoxy-2-methylsulfanyl-1-ethanone, is a sulfur-containing heterocyclic compound that is widely used in the fields of chemistry, biology, and medicine. It is a versatile compound that can be used as a building block for the synthesis of various compounds, as well as a tool to study the mechanism of action and biochemical and physiological effects of these compounds.

Scientific Research Applications

  • Conformational Study of β-Hydroxy Sulfones : The compound has been involved in the synthesis and conformational analysis of various β-hydroxy sulfones, an area relevant in bioisosteres of oxisuran metabolites. The study examined how polar interactions control the stability of different conformations, with less significance attributed to steric effects and intramolecular hydrogen bonding (Alvarez-Ibarra et al., 1996).

  • Intramolecular Cyclization : The compound is involved in the intramolecular cyclization to form 1-phenyl-1-benzothiophenium salts. This research provided insights into the substituent effect on the cyclization process with electrophiles, contributing to our understanding of aryl-substituted alkynes and their reactions (Kitamura et al., 1994).

  • Selective Hydrolysis of Methanesulfonate Esters : Studies have also involved the compound in understanding the selective hydrolysis of methanesulfonate esters, contributing to safer pharmaceutical processes by demonstrating how pH changes can be utilized for the selective removal of certain esters without affecting the product ester (Chan, Cox, & Sinclair, 2008).

  • Mass Spectra of New Heterocycles : Research on the mass spectra of new heterocycles, including those containing 1-(3-Ethoxyphenyl)-2-(methylsulfanyl)ethan-1-one, provided insights into the fragmentation of molecular ions of these compounds under electron impact. This has implications for understanding the molecular structure and reactivity of various heterocyclic compounds (Klyba et al., 2010).

properties

IUPAC Name

1-(3-ethoxyphenyl)-2-methylsulfanylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2S/c1-3-13-10-6-4-5-9(7-10)11(12)8-14-2/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJJMXOBOSDTJGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)CSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Ethoxyphenyl)-2-(methylsulfanyl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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